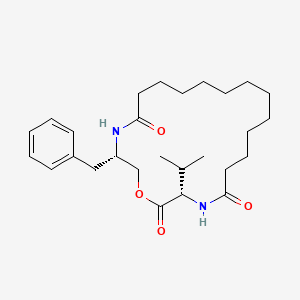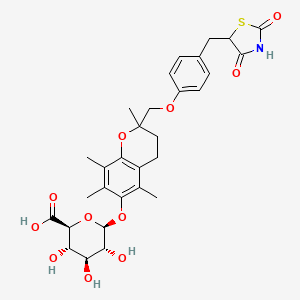
Troglitazone glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Troglitazone glucuronide is a metabolite of troglitazone, a thiazolidinedione antidiabetic agent. Troglitazone was initially approved for the treatment of type II diabetes mellitus but was withdrawn from the market due to hepatotoxicity concerns . This compound is formed through the glucuronidation pathway, which is one of the primary metabolic routes for troglitazone in the human body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Troglitazone glucuronide is synthesized through the glucuronidation of troglitazone. This process involves the conjugation of troglitazone with glucuronic acid, catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of recombinant UGT enzymes or liver microsomes to catalyze the glucuronidation reaction. The process is optimized to ensure high yield and purity of the glucuronide product .
Analyse Des Réactions Chimiques
Types of Reactions: Troglitazone glucuronide primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety. Oxidation reactions can further metabolize the compound into various oxidative products .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: Troglitazone and glucuronic acid.
Oxidation: Various oxidative metabolites, including quinone derivatives.
Applications De Recherche Scientifique
Troglitazone glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation pathways and enzyme kinetics.
Biology: Investigated for its role in drug metabolism and potential toxicological effects.
Medicine: Studied for its pharmacokinetic properties and its impact on the efficacy and safety of troglitazone.
Mécanisme D'action
Troglitazone glucuronide exerts its effects primarily through its parent compound, troglitazone. Troglitazone acts by binding to peroxisome proliferator-activated receptors (PPARs), specifically PPARγ. This binding regulates the transcription of insulin-responsive genes, leading to improved insulin sensitivity and glucose metabolism . The glucuronidation of troglitazone is a detoxification pathway that enhances its excretion from the body .
Comparaison Avec Des Composés Similaires
- Pioglitazone glucuronide
- Rosiglitazone glucuronide
Comparison: Troglitazone glucuronide is unique due to its association with the hepatotoxicity of its parent compound, troglitazone. Unlike pioglitazone and rosiglitazone, which have better safety profiles, troglitazone was withdrawn from the market due to severe liver toxicity . The glucuronide metabolites of pioglitazone and rosiglitazone are also formed through similar glucuronidation pathways but do not exhibit the same level of toxicity .
Propriétés
Formule moléculaire |
C30H35NO11S |
|---|---|
Poids moléculaire |
617.7 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H35NO11S/c1-13-14(2)24-18(15(3)23(13)40-28-22(34)20(32)21(33)25(41-28)27(36)37)9-10-30(4,42-24)12-39-17-7-5-16(6-8-17)11-19-26(35)31-29(38)43-19/h5-8,19-22,25,28,32-34H,9-12H2,1-4H3,(H,36,37)(H,31,35,38)/t19?,20-,21-,22+,25-,28+,30?/m0/s1 |
Clé InChI |
NUTWTXPQUHCSIQ-UDHKOBQGSA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


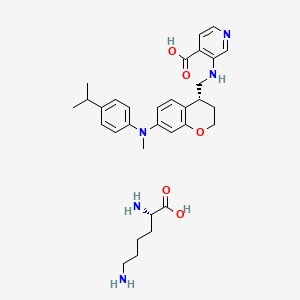
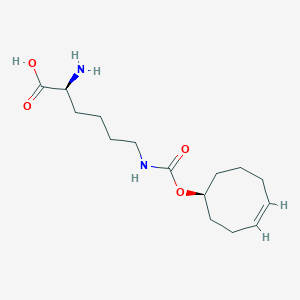
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
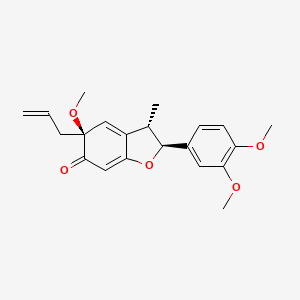
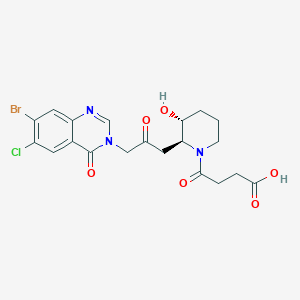
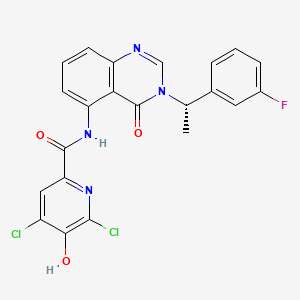
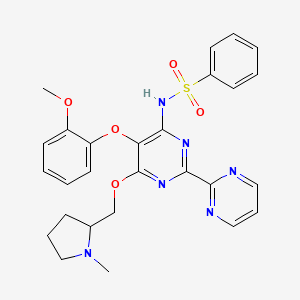
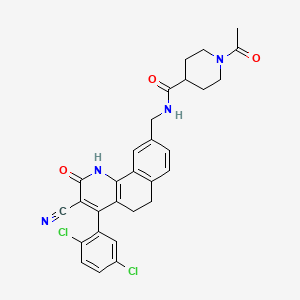
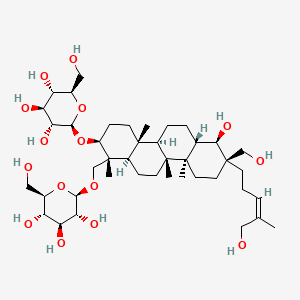
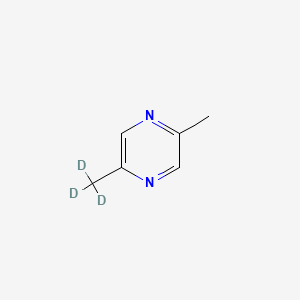
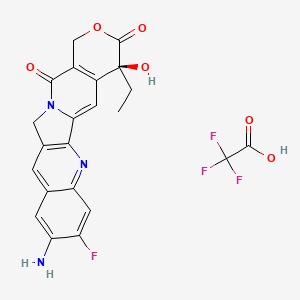
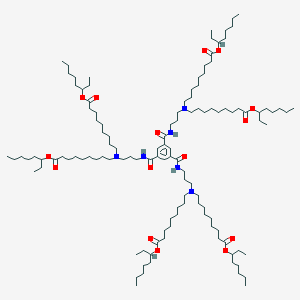
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
